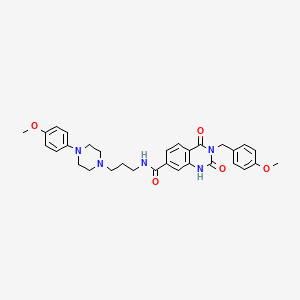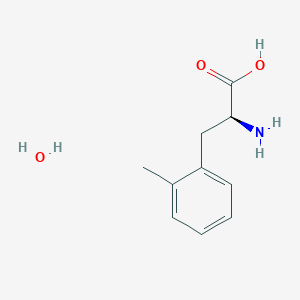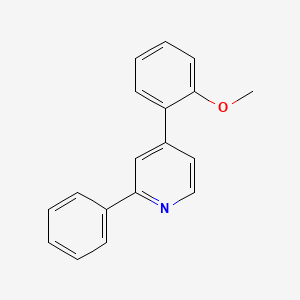
4-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H6F3NO It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6-position, a methyl group at the 4-position, and an aldehyde group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the trifluoromethylation of 4-methylpyridine derivatives. This process typically employs reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: 4-Methyl-6-(trifluoromethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This dual functionality makes the compound a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethyl)pyridine-3-carboxaldehyde: Similar structure but lacks the methyl group at the 4-position.
4-(Trifluoromethyl)pyridine: Lacks both the methyl and aldehyde groups.
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde: Similar structure but with the methyl group at the 2-position.
Uniqueness: 4-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and aldehyde groups in the same molecule allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H6F3NO |
|---|---|
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
4-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-7(8(9,10)11)12-3-6(5)4-13/h2-4H,1H3 |
InChI-Schlüssel |
QDEZJZKJRUAPDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)
![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)



![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)


![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
